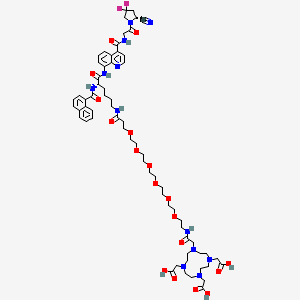

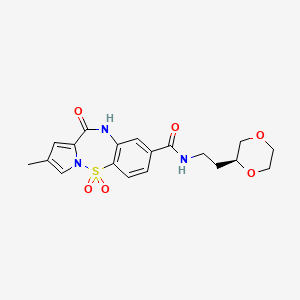

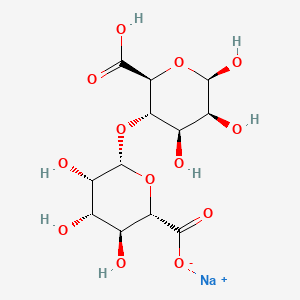

![molecular formula C15H15N5O2S2 B12392025 2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)

2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HQ005は、細胞周期調節に関与するタンパク質であるサイクリンKの強力な分解剤です。 これは、分子接着分解剤として機能し、標的タンパク質とユビキチン-プロテアソームシステムとの相互作用を促進することで、選択的なタンパク質分解を引き起こします 。この化合物は、特に生化学および化学生物学の分野において、科学研究で大きな可能性を示しています。

準備方法

合成ルートと反応条件

HQ005の合成は、主要な中間体の形成とその後の反応を含む複数の段階を含みます。詳細な合成ルートと反応条件は、機密情報であり、公開されていません。 この化合物は、一連の化学反応によって合成され、高い純度と収率が確保されていることが知られています .

工業生産方法

HQ005の工業生産は、一貫性と品質を維持するために厳格なプロトコルに従います。 このプロセスは、最適化された反応条件を用いた大規模合成、それに続く精製および品質管理対策を含み、最終製品が要求される仕様を満たすことを保証します .

化学反応の分析

反応の種類

HQ005は、主に分子接着分解剤としての役割によって促進される分解反応を受けます。 これは、標的タンパク質とユビキチン-プロテアソームシステムの成分との相互作用を仲介し、選択的なタンパク質分解につながります .

一般的な試薬と条件

分解プロセスには、HQ005と標的タンパク質との相互作用を促進する試薬の使用が含まれます。 これらの試薬には、制御された条件下で分解反応を促進するさまざまな溶媒と触媒が含まれます .

生成される主要な生成物

HQ005を含む分解反応から生成される主要な生成物は、分解されたタンパク質断片であり、その後、ユビキチン-プロテアソームシステムによって処理されます .

科学研究における用途

HQ005は、科学研究において幅広い用途があります。

科学的研究の応用

HQ005 has a wide range of applications in scientific research:

作用機序

HQ005は、分子接着分解剤として作用することで効果を発揮します。 これは、サイクリンKとユビキチン-プロテアソームシステムとの相互作用を促進し、サイクリンKのポリユビキチン化とそれに続く分解につながります 。 このプロセスには、基質特異的な受容体に対する必要性を回避して、標的タンパク質をユビキチン-プロテアソームシステムに動員することが含まれます .

類似の化合物との比較

類似の化合物

HQ005の独自性

HQ005は、サイクリンK分解剤としての高い効力と特異性においてユニークです。 これは、0.041マイクロモルの低いDC50値を示し、低濃度での有効性を示しています 。これにより、HQ005は、科学研究および潜在的な治療用途における貴重なツールとなっています。

類似化合物との比較

Similar Compounds

Thalidomide: A well-known molecular glue that induces the degradation of specific proteins by the ubiquitin-proteasome system.

Uniqueness of HQ005

HQ005 is unique in its high potency and specificity as a Cyclin K degrader. It exhibits a low DC50 value of 0.041 micromolar, indicating its effectiveness at low concentrations . This makes HQ005 a valuable tool in scientific research and potential therapeutic applications.

特性

分子式 |

C15H15N5O2S2 |

|---|---|

分子量 |

361.4 g/mol |

IUPAC名 |

2-[2-[[6-(hydroxymethyl)pyridin-2-yl]amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C15H15N5O2S2/c1-9-6-16-14(24-9)20-13(22)5-11-8-23-15(18-11)19-12-4-2-3-10(7-21)17-12/h2-4,6,8,21H,5,7H2,1H3,(H,16,20,22)(H,17,18,19) |

InChIキー |

RCCDIUZAPKBQLV-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=N3)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

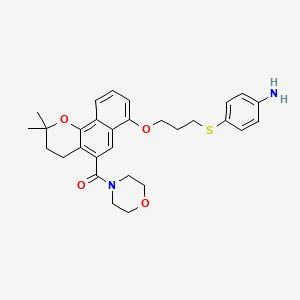

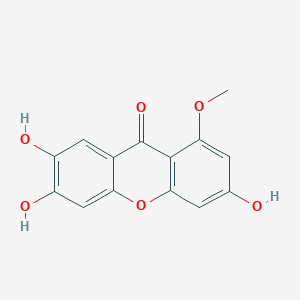

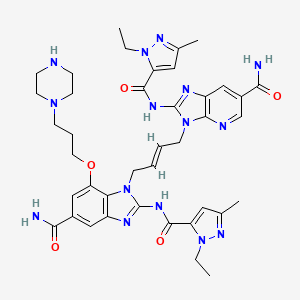

![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)